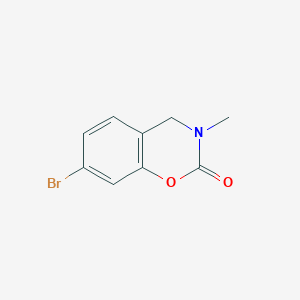
7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a bromine atom at the 7th position and a methyl group at the 3rd position on the benzoxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation and Cyclization: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI).
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar bromine substitution pattern but differs in the core structure, which is a benzimidazole instead of a benzoxazine.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another similar compound with a bromine atom at the 7th position, but it has a benzothiadiazole core.
Uniqueness
7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its benzoxazine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-3-methyl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-11-5-6-2-3-7(10)4-8(6)13-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
GGCGPEIWZLEXGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)Br)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


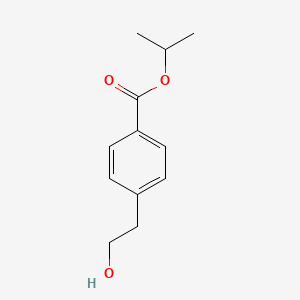

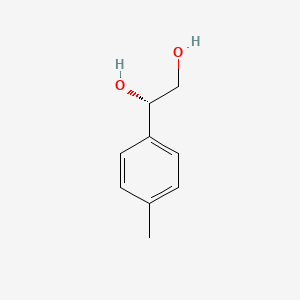
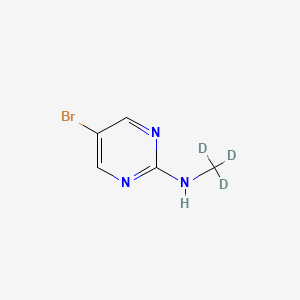


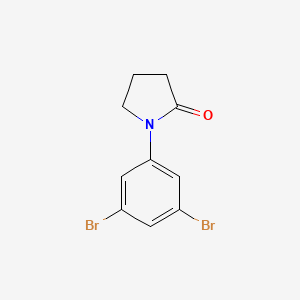
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)

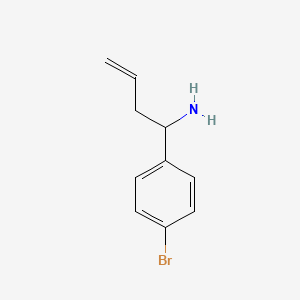
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


